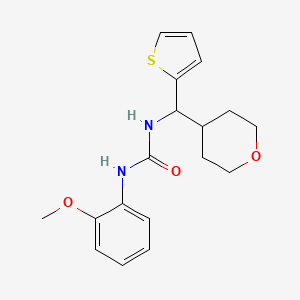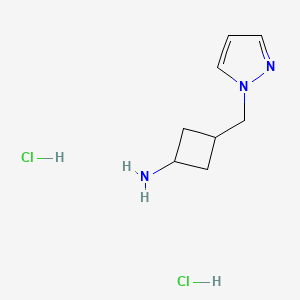
1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a chemical compound belonging to the class of urea derivatives. This compound has attracted the attention of scientists due to its potential applications in medicinal chemistry. In
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Moreover, this compound has also been reported to induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and alter cell cycle progression in cancer cells. Moreover, this compound has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been reported to have neuroprotective effects, including the ability to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One of the advantages of using 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea in lab experiments is its potent biological activity. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research on 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea. One of the directions is to further elucidate the mechanism of action of this compound. This will help to understand how this compound exerts its biological effects and may lead to the development of more potent analogs. Another direction is to explore the potential of this compound in combination therapy with other drugs. This may enhance its therapeutic efficacy and reduce the risk of drug resistance. Moreover, more studies are needed to investigate the pharmacokinetics and toxicology of this compound to ensure its safety and efficacy in human trials.
合成法
The synthesis of 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea involves the reaction of 2-methoxyphenyl isocyanate with tetrahydro-2H-pyran-4-ylmethyl thiophene-2-carboxylate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also shown anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neuroinflammatory and neurodegenerative diseases.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-3-2-5-14(15)19-18(21)20-17(16-7-4-12-24-16)13-8-10-23-11-9-13/h2-7,12-13,17H,8-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOIECCEWKSANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2870230.png)
![2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline](/img/structure/B2870234.png)
![7-(4-benzylpiperidin-1-yl)-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2870235.png)
![3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid](/img/structure/B2870236.png)
![1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2870237.png)


![(4-Bromothiophen-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870242.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2870243.png)
![N-isobutyl-1-{3-[(phenylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2870244.png)
![N-(3,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870245.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2870250.png)